molecular formula C18H23N5O2 B2700444 (1H-pyrazol-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone CAS No. 2320144-58-7

(1H-pyrazol-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone

Cat. No.: B2700444
CAS No.: 2320144-58-7
M. Wt: 341.415
InChI Key: FDRUHEPFEJILTA-UHFFFAOYSA-N
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Description

The compound known as (1H-pyrazol-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a sophisticated molecule exhibiting unique structural features. Its composition of pyrazole, piperidine, and tetrahydrocinnoline moieties makes it an intriguing subject for various scientific research applications, ranging from medicinal chemistry to industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize (1H-pyrazol-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone, researchers typically start with the formation of the pyrazole ring, which is then functionalized to introduce the methanone group. The 5,6,7,8-tetrahydrocinnoline moiety can be synthesized through reduction reactions, often utilizing hydrides or catalytic hydrogenation under controlled conditions. The final step involves the linking of these moieties through careful manipulation of protecting groups and reactive intermediates to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the synthesis of this compound might involve continuous flow processes, which enhance efficiency and reproducibility. Robust purification steps, such as recrystallization and column chromatography, are employed to achieve the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo a variety of chemical reactions, including:

  • Oxidation: The methanone moiety can be oxidized to form carboxylic acid derivatives.

  • Reduction: The ketone group can be reduced to alcohol using agents like sodium borohydride.

  • Substitution: Various nucleophiles can attack the methanone carbon, leading to a range of substitution products.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and strong nucleophiles like organolithium compounds for substitution reactions. Reactions are typically performed under an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include pyrazole derivatives, reduced alcohol forms, and substituted methanones, each varying based on the specific reagents and conditions employed.

Scientific Research Applications

(1H-pyrazol-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone has garnered interest in multiple fields:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

  • Biology: Researchers investigate its potential as a ligand in biochemical assays due to its ability to interact with various biological targets.

  • Medicine: Preliminary studies suggest its application in drug development, targeting specific pathways in disease models.

  • Industry: Its stable structure makes it suitable for use in material science, including the development of new polymers and coatings.

Mechanism of Action

The exact mechanism of action depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The compound’s multiple rings and functional groups allow it to form stable interactions with various molecular targets, influencing pathways critical to disease progression or biological processes.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as (1H-pyrazol-3-yl)(4-(((5,6,7,8-tetrahydroquinolin-2-yl)oxy)methyl)piperidin-1-yl)methanone, (1H-pyrazol-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone stands out due to the specific positioning of functional groups, which can significantly impact its reactivity and biological interactions. Similar compounds may share some properties but differ in their overall efficacy and applicability in research or industry.

Overall, this compound offers a unique blend of stability, reactivity, and versatility, making it a valuable compound in various scientific domains.

Properties

IUPAC Name

1H-pyrazol-4-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c24-18(15-10-19-20-11-15)23-7-5-13(6-8-23)12-25-17-9-14-3-1-2-4-16(14)21-22-17/h9-11,13H,1-8,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRUHEPFEJILTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=CNN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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